N-(3-acetamidopropyl)-2-(4-bromo-2-methylanilino)acetamide
Description
N-(3-acetamidopropyl)-2-(4-bromo-2-methylanilino)acetamide: is a synthetic organic compound that features both an acetamide and an aniline moiety
Properties
IUPAC Name |
N-(3-acetamidopropyl)-2-(4-bromo-2-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-10-8-12(15)4-5-13(10)18-9-14(20)17-7-3-6-16-11(2)19/h4-5,8,18H,3,6-7,9H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCYMMFXHBJSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(=O)NCCCNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidopropyl)-2-(4-bromo-2-methylanilino)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylaniline and 3-acetamidopropylamine.
Formation of Intermediate: The 4-bromo-2-methylaniline undergoes a reaction with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 3-acetamidopropylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidopropyl)-2-(4-bromo-2-methylanilino)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(3-acetamidopropyl)-2-(4-bromo-2-methylanilino)acetamide:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: It could be used in the development of novel materials with specific properties.
Biological Studies: The compound may be studied for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-acetamidopropyl)-2-(4-bromo-2-methylanilino)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidopropyl)-2-(4-chloro-2-methylanilino)acetamide
- N-(3-acetamidopropyl)-2-(4-fluoro-2-methylanilino)acetamide
- N-(3-acetamidopropyl)-2-(4-iodo-2-methylanilino)acetamide
Uniqueness
N-(3-acetamidopropyl)-2-(4-bromo-2-methylanilino)acetamide: is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different halogen atoms. This uniqueness can be leveraged in specific applications where the bromine atom’s properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
